molecular formula C27H48O4 B3273443 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 587660-13-7

1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No.: B3273443
CAS No.: 587660-13-7
M. Wt: 436.7 g/mol
InChI Key: QPMROAPOIXOBGH-UHFFFAOYSA-N
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Description

1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene is a synthetic aromatic ether characterized by a benzene ring substituted with two distinct alkoxy chains: a hexadecyloxy (C₁₆H₃₃O) group and a branched oligoethylene glycol chain [2-(2-methoxyethoxy)ethoxy]. The compound’s structure combines the hydrophobic hexadecyl chain with hydrophilic ethylene glycol moieties, making it amphiphilic. Such dual functionality is critical in applications like surfactants, liquid crystals, and drug delivery systems .

Properties

IUPAC Name

1-hexadecoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26-17-19-27(20-18-26)31-25-24-29-23-22-28-2/h17-20H,3-16,21-25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMROAPOIXOBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00787304
Record name 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587660-13-7
Record name 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1-bromohexadecane with 4-hydroxybenzaldehyde to form 1-(hexadecyloxy)-4-formylbenzene. This intermediate is then reacted with triethylene glycol monomethyl ether in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as toluene or dimethylformamide, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzene ring can be reduced to form cyclohexane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted ether derivatives.

Scientific Research Applications

1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of hydrophobic molecules .

Comparison with Similar Compounds

Table 1: Key Physical and Structural Comparisons

Compound Name Substituents Key Properties Applications/Notes
1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene - Hexadecyloxy (C₁₆H₃₃O)
- 2-(2-methoxyethoxy)ethoxy
- Amphiphilic due to C₁₆ chain and PEG-like moiety
- Likely high thermal stability (inferred from C₁₆ chain)
- Lower solubility in polar solvents vs. shorter-chain analogs
Potential surfactant, membrane studies
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-iodobenzene () - Iodo
- 2-(2-methoxyethoxy)ethoxy
- Polarizable iodine enhances reactivity for cross-coupling (e.g., Suzuki reactions)
- Molar mass: 366.195 g/mol
Intermediate in synthesis of fluorescent probes
Triton X-100 Fragment () - 1,1,3,3-Tetramethylbutyl
- 2-(2-methoxyethoxy)ethoxy
- Surfactant properties (HLB ~13.5)
- Soluble in water and organic solvents
Detergent in biochemistry
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate () - Tosyl group
- 2-(2-methoxyethoxy)ethoxy
- Activated leaving group (tosyl) for nucleophilic substitutions
- Purity: 98% after column chromatography
Alkylating agent in organic synthesis

Key Observations:

  • Reactivity : Iodo-substituted analogs () are more reactive in cross-coupling reactions than the target compound, which lacks such leaving groups .
  • Synthetic Utility : Tosyl-bearing derivatives () serve as superior intermediates for further functionalization due to the labile tosyl group .

Solubility and Thermal Behavior

  • Hexadecyloxy Derivatives: The long C₁₆ chain likely reduces aqueous solubility compared to shorter-chain analogs (e.g., Triton X-100 fragment). This is consistent with trends in methyl hexadecanoate (), which is lipid-soluble and used in antimicrobial formulations .
  • Thermal Stability : Branched ethylene glycol chains (e.g., 2-(2-methoxyethoxy)ethoxy) improve thermal stability, as seen in Triton X-100’s use in high-temperature assays .

Biological Activity

1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene, also known by its CAS number 587660-13-7, is a complex organic compound characterized by a long hydrophobic hexadecyl chain and a polyether functional group. This unique structure gives it potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C27H48O4\text{C}_{27}\text{H}_{48}\text{O}_{4}

This structure includes:

  • A hexadecyl group (C16H33) providing hydrophobic properties.
  • A polyether segment that may enhance solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is largely influenced by its hydrophobicity and the presence of ether linkages, which can affect membrane permeability and interaction with cellular components.

2. Antimicrobial Activity

Long-chain fatty alcohols and ethers have been reported to possess antimicrobial properties. The hydrophobic nature of the hexadecyl group may facilitate interaction with microbial membranes, potentially leading to disruption of membrane integrity . While direct studies on this compound are sparse, similar compounds have shown effectiveness against various bacterial strains.

3. Drug Delivery Potential

Due to its amphiphilic nature, this compound may serve as a suitable candidate for drug delivery systems. The ability to form micelles or liposomes could enhance the solubility of hydrophobic drugs, improving their bioavailability . Research into polymeric systems incorporating such compounds has demonstrated improved drug delivery efficiency in vitro.

Study 1: Cytotoxicity Assessment

A study conducted on structurally similar compounds assessed cytotoxicity using MTT assays across several cancer cell lines. Results indicated that compounds with long alkyl chains exhibited IC50 values ranging from 10 to 50 µM depending on the cell line, suggesting that this compound could exhibit similar activity .

CompoundCell LineIC50 (µM)
Compound AHeLa20
Compound BMCF-715
This compoundTBDTBD

Study 2: Antimicrobial Efficacy

In a comparative study of long-chain ethers against Gram-positive and Gram-negative bacteria, compounds with similar structures demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for potential use in antimicrobial formulations .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosaTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene
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